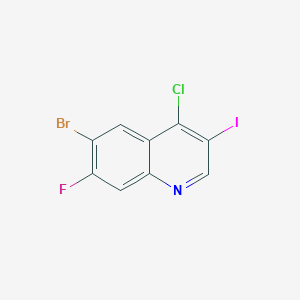
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the quinoline ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. The iodination step can be performed using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like bromine, chlorine, and iodine are used under controlled conditions.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar in structure but with a nitro group instead of iodine.
7-Bromo-4-chloro-2-(ethylsulfanyl)-8-fluoro-6-iodoquinoline: Contains an ethylsulfanyl group and an additional iodine atom.
Uniqueness
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is unique due to the specific combination of halogen atoms, which imparts distinct reactivity and potential biological activities. The presence of iodine, in particular, can enhance the compound’s ability to participate in cross-coupling reactions and increase its binding affinity to biological targets .
Properties
Molecular Formula |
C9H3BrClFIN |
|---|---|
Molecular Weight |
386.38 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-iodoquinoline |
InChI |
InChI=1S/C9H3BrClFIN/c10-5-1-4-8(2-6(5)12)14-3-7(13)9(4)11/h1-3H |
InChI Key |
OFEQXVHYEKIEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


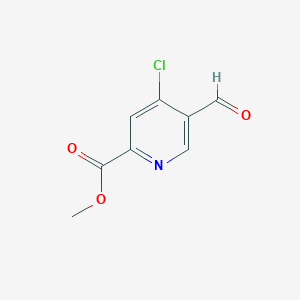
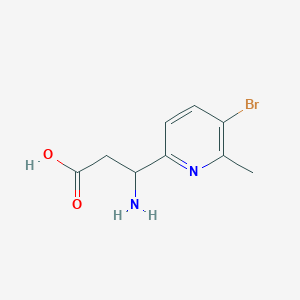
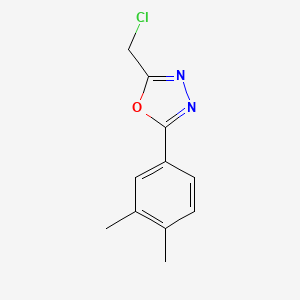
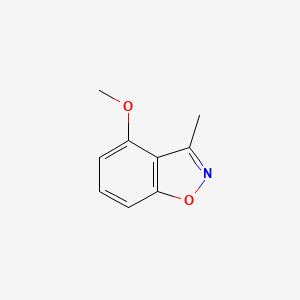

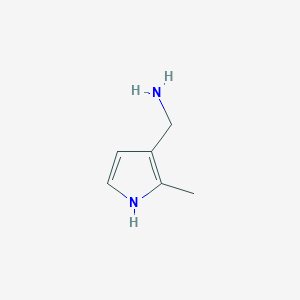
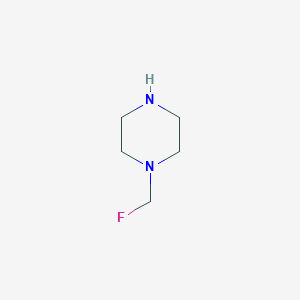
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
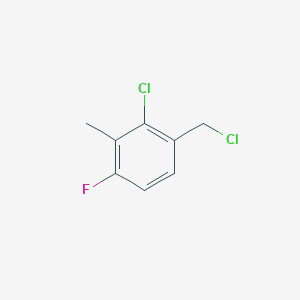
![8-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12969312.png)
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde](/img/structure/B12969313.png)
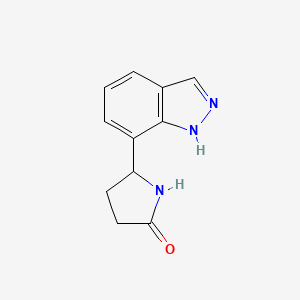
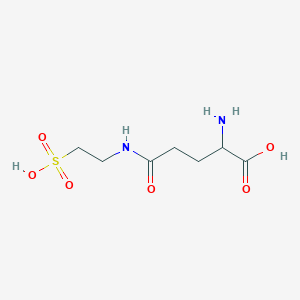
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
